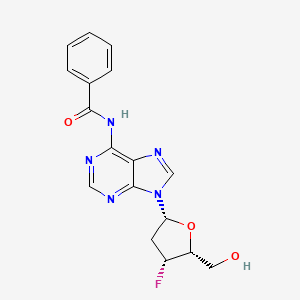
Antibacterial agent 98
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 98 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 98 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance its antibacterial activity. Common reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 98 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially enhanced or modified antibacterial properties.
Applications De Recherche Scientifique
Antibacterial Agent 98 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 98 involves targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the peptidoglycan synthesis pathway, inhibiting their activity and leading to cell lysis and death. Additionally, it may interfere with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects.
Comparaison Avec Des Composés Similaires
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different core structure.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase, differing in its mechanism of action.
Vancomycin: Another cell wall synthesis inhibitor but with a different binding site and structure.
Uniqueness: Antibacterial Agent 98 is unique due to its broad-spectrum activity and effectiveness against drug-resistant strains. Its synthetic versatility allows for the development of various derivatives with tailored properties, making it a valuable tool in the fight against bacterial infections.
Propriétés
Formule moléculaire |
C17H13N5O3S2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
1-ethyl-4-hydroxy-2-oxo-N-[5-(1,3-thiazol-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13N5O3S2/c1-2-22-10-6-4-3-5-9(10)12(23)11(16(22)25)13(24)19-17-21-20-15(27-17)14-18-7-8-26-14/h3-8,23H,2H2,1H3,(H,19,21,24) |
Clé InChI |
GRHWASHECCCIDY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NN=C(S3)C4=NC=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
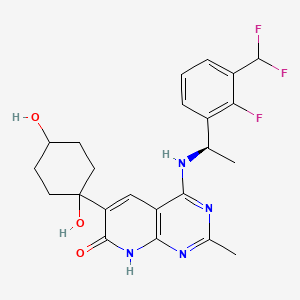
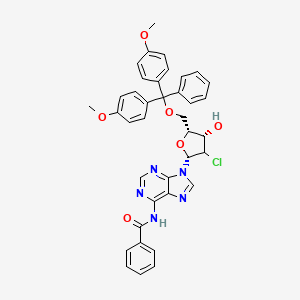



![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)

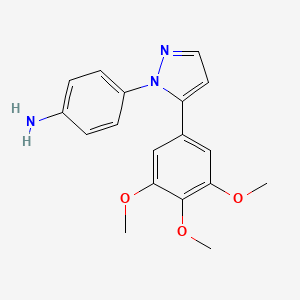

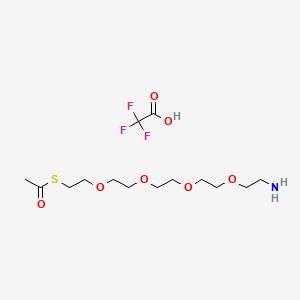
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
